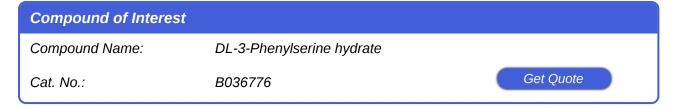


Technical Guide: Physical Characteristics of DL-3-Phenylserine Hydrate Powder

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **DL-3-Phenylserine hydrate** powder. The information is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

DL-3-Phenylserine hydrate is a non-proteinogenic amino acid. In its solid form, it typically appears as an off-white to cream-colored crystalline powder.[1] It is a hydrate, meaning it incorporates water molecules into its crystal structure. The anhydrous form has a molecular weight of 181.19 g/mol .[2][3]

General Properties



Property	Value	Source
Synonyms	DL-beta-Phenylserine, DL- beta-Phenylserine threo form	[1]
Appearance	Off-white to cream-colored crystalline powder	[1]
Molecular Formula	C9H11NO3·XH2O	[2]
Molecular Weight (Anhydrous)	181.19 g/mol	[2][3]
CAS Number	207605-47-8 (for hydrate)	[2][3]

Physicochemical Data

Parameter	Value	Source
Melting Point	186 °C (decomposes)	[2]
Solubility	Soluble in water	
XLogP3-AA	-2.5	[4]
Hydrogen Bond Donor Count	3	
Hydrogen Bond Acceptor Count	4	_
Rotatable Bond Count	3	_

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of **DL-3-Phenylserine hydrate** powder.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point of **DL-3-Phenylserine hydrate** powder using the capillary method.

Apparatus:



- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the **DL-3-Phenylserine hydrate** powder is finely ground using a mortar and pestle to ensure a uniform particle size.
- Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample.
 The tube is then inverted and gently tapped on a hard surface to pack the powder into the
 sealed end. This process is repeated until a column of packed powder of 2-3 mm in height is
 achieved.
- Measurement: The filled capillary tube is placed into the heating block of the melting point
 apparatus. The apparatus is heated at a steady rate (e.g., 10°C/minute) until the temperature
 is approximately 15-20°C below the expected melting point. The heating rate is then reduced
 to 1-2°C/minute to allow for accurate observation.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the
 onset of melting. The temperature at which the entire solid has transformed into a liquid is
 recorded as the completion of melting. The melting point is reported as a range between
 these two temperatures. Given that DL-3-Phenylserine hydrate decomposes at its melting
 point, the temperature at which decomposition begins should be noted.

Solubility Determination (Shake-Flask Method)

Objective: To determine the aqueous solubility of **DL-3-Phenylserine hydrate** powder.

Apparatus:

- Analytical balance
- Volumetric flasks



- · Mechanical shaker or magnetic stirrer
- Temperature-controlled water bath
- Centrifuge
- UV-Vis spectrophotometer or HPLC system
- Syringe filters (e.g., 0.45 μm)

Procedure:

- Preparation of Supersaturated Solution: An excess amount of DL-3-Phenylserine hydrate powder is added to a known volume of distilled water in a sealed flask.
- Equilibration: The flask is placed in a temperature-controlled water bath and agitated using a
 mechanical shaker or magnetic stirrer for a defined period (e.g., 24-48 hours) to ensure
 equilibrium is reached. The temperature should be maintained at a constant value (e.g.,
 25°C or 37°C).
- Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solids to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles. Centrifugation prior to filtration can also be employed to aid in the separation.
- Quantification: The concentration of the dissolved DL-3-Phenylserine in the clear filtrate is
 determined using a suitable analytical method, such as UV-Vis spectrophotometry (if the
 compound has a chromophore) or High-Performance Liquid Chromatography (HPLC). A preestablished calibration curve is used to correlate the analytical signal to the concentration.
- Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **DL-3-Phenylserine hydrate** powder to identify its functional groups.



Apparatus:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula

Procedure:

- Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental interferences.
- Sample Application: A small amount of the DL-3-Phenylserine hydrate powder is placed directly onto the ATR crystal.
- Spectrum Acquisition: The sample is brought into firm contact with the crystal using the pressure clamp. The FTIR spectrum is then recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule, such as O-H (from the hydroxyl group and water of hydration), N-H (from the amine group), C=O (from the carboxylic acid), and aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of **DL-3-Phenylserine hydrate** to elucidate its molecular structure.

Apparatus:

- NMR spectrometer
- NMR tubes
- Volumetric flasks and pipettes
- Deuterated solvent (e.g., D₂O)

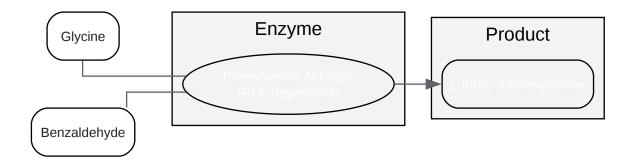


Procedure:

- Sample Preparation: A precise amount of **DL-3-Phenylserine hydrate** powder is dissolved in a known volume of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in a small vial.
- Transfer to NMR Tube: The resulting solution is transferred to a clean, dry NMR tube to the appropriate height.
- Spectrum Acquisition: The NMR tube is placed in the NMR spectrometer. The ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain a high-quality spectrum.
- Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks in the ¹H NMR spectrum are analyzed to assign the signals to the different protons in the molecule. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments.

Visualization of a Relevant Biochemical Reaction

While DL-3-Phenylserine is primarily used in chemical synthesis, its stereoisomer, L-threo-3-phenylserine, is involved in enzymatic reactions. Phenylserine aldolase is an enzyme that catalyzes the reversible aldol addition of glycine and benzaldehyde to form L-threo-3-phenylserine.[5] This reaction is of interest for the biocatalytic synthesis of chiral amino acids.



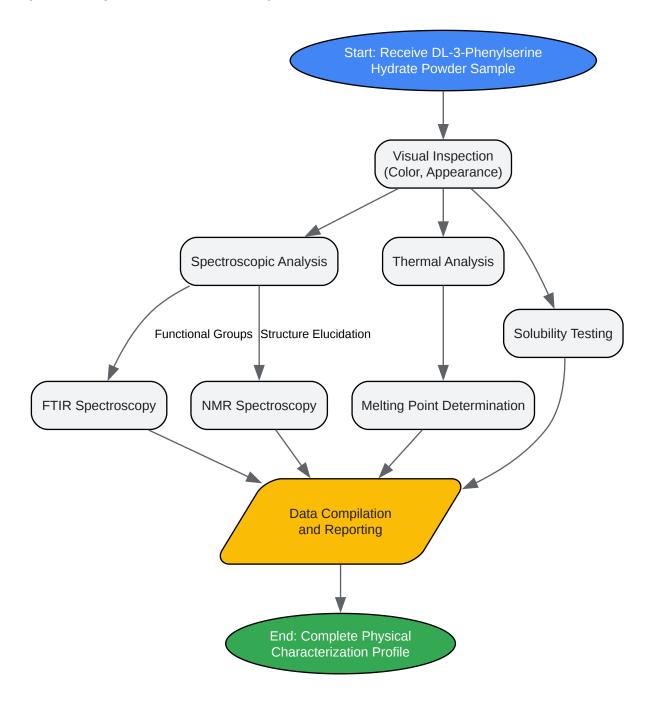
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Caption: Enzymatic synthesis of L-threo-3-Phenylserine.



Workflow for Physical Characterization

The logical flow of experiments to characterize a pharmaceutical powder like **DL-3- Phenylserine hydrate** is crucial for a systematic evaluation.



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